![molecular formula C14H21Cl3N4 B1405744 4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride CAS No. 1987680-77-2](/img/structure/B1405744.png)

4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride

Overview

Description

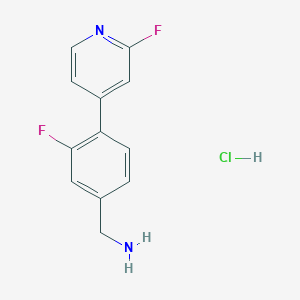

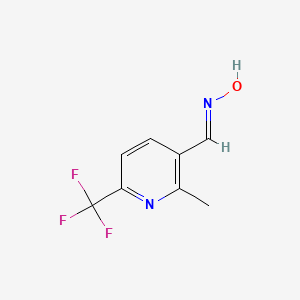

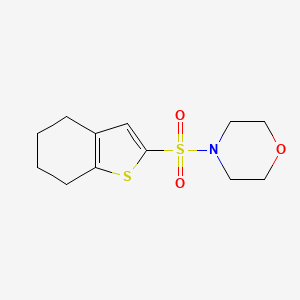

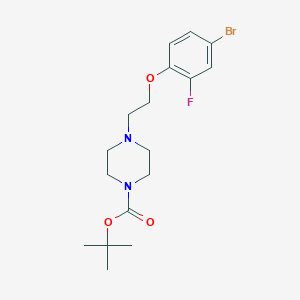

“4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been widely studied due to their broad range of chemical and biological properties . For instance, Amini et al. synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide and evaluated it for anti-tubercular activity .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications

Synthesis Techniques

- A Convenient Synthesis of (1H-Azol-1-yl)piperidines : A method for the preparation of 3- and 4-(1H-azol-1-yl)piperidines, involving arylation of azoles with bromopyridines and subsequent reduction, was developed. This technique could potentially apply to the synthesis of compounds like 4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride (Shevchuk et al., 2012).

Medicinal Chemistry

- Identification of Glycine Transporter 1 Inhibitors : Research identified compounds structurally related to 4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine as potent inhibitors of Glycine Transporter 1, suggesting potential therapeutic applications in central nervous system disorders (Yamamoto et al., 2016).

Cancer Research

- Aurora Kinase Inhibitor for Cancer Treatment : Piperidine derivatives, which may include structures similar to 4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine, have been studied as inhibitors of Aurora A kinase, suggesting their potential utility in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Chemical Process Development

- Synthesis of Crizotinib Intermediates : Research on the synthesis of intermediates for Crizotinib, a medication used in cancer treatment, involves compounds related to 4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine, demonstrating its relevance in pharmaceutical synthesis (Fussell et al., 2012).

ACAT Inhibitors

- Discovery of ACAT-1 Inhibitors : A compound structurally similar to 4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), indicating potential applications in the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Novel Derivatives Synthesis

- Synthesis of Benzo[4,5]imidazo[1,2-a]pyridine Derivatives : A series of benzo[4,5]imidazo[1,2-a]pyridine derivatives, which are related to 4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine, were synthesized, potentially contributing to the development of new pharmaceuticals (Goli-Garmroodi et al., 2015).

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The exact interaction with its targets and the resulting changes would depend on the specific biological activity being exhibited.

Biochemical Pathways

It’s known that imidazole-containing compounds can affect a variety of biochemical pathways due to their broad range of biological activities . The downstream effects would depend on the specific pathway being affected.

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution.

Result of Action

The wide range of biological activities exhibited by imidazole derivatives suggests that they could have diverse molecular and cellular effects .

Action Environment

The amphoteric nature of imidazole (it shows both acidic and basic properties ) could potentially influence its action in different pH environments.

Properties

IUPAC Name |

4-[(2-piperidin-3-ylimidazol-1-yl)methyl]pyridine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4.3ClH/c1-2-13(10-16-5-1)14-17-8-9-18(14)11-12-3-6-15-7-4-12;;;/h3-4,6-9,13,16H,1-2,5,10-11H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHSKUQQNFTCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=CN2CC3=CC=NC=C3.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405667.png)

![3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1405669.png)

![N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405670.png)

![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline](/img/structure/B1405673.png)

![4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine](/img/structure/B1405675.png)